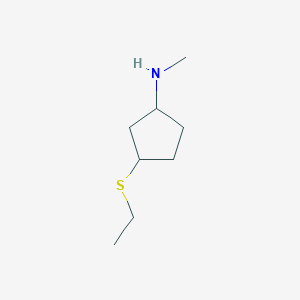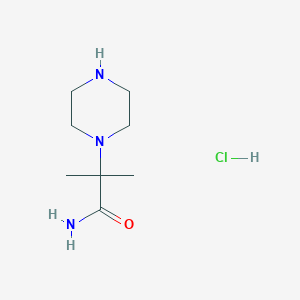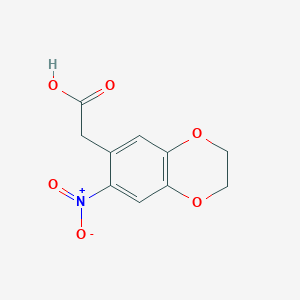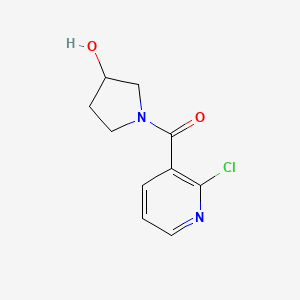
(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
説明
2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as CP-HPM, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. CP-HPM has been used in the synthesis of a variety of compounds, including biologically active molecules, pharmaceuticals, and materials.
科学的研究の応用
Structural Analysis
- Crystal and Molecular Structure : A study focused on the crystal and molecular structure analysis of a compound closely related to (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone. This research provides insights into the compound's crystallization in a specific space group and its intermolecular hydrogen bond characteristics (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Research has been conducted on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the compound . These studies reveal variable and modest activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Synthesis Processes : There are studies on the three-step synthesis of various pyridine derivatives, which are structurally similar to (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone. These research works provide valuable methods for synthesizing complex pyridine derivatives (Kobayashi, Suzuki & Egara, 2013).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : Studies have been conducted on similar compounds involving molecular docking and Hirshfeld surface analysis, providing insights into how these compounds might interact with biological targets, such as anti-cancer proteins (Lakshminarayana et al., 2018).
Spectroscopic Characterization and Theoretical Studies
- Spectroscopic and Theoretical Analysis : Research includes spectroscopic characterization, biological screening, and theoretical studies of organotin(IV) complexes derived from compounds structurally related to (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone. These studies provide insights into the molecular interactions and potential drug activities of these complexes (Singh, Singh & Bhanuka, 2016).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : There are efforts in synthesizing novel derivatives of related compounds, which could have applications in areas like anticancer research (Sambaiah et al., 2017).
特性
IUPAC Name |
(2-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXYNYAAJNPFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)
![3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426322.png)
![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)
![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)
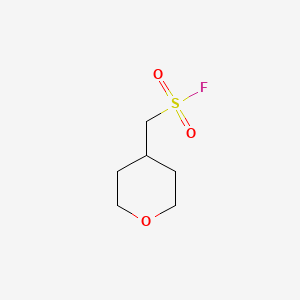
![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)
amine](/img/structure/B1426330.png)
![2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426331.png)
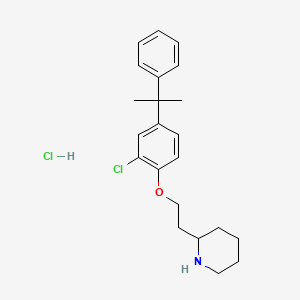
![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)
